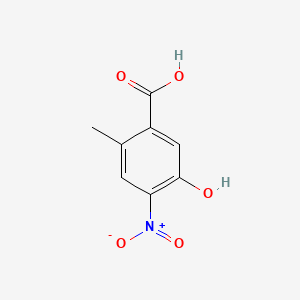

5-Hydroxy-2-methyl-4-nitrobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPHIVGERSJEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid

Disclaimer: Publicly available experimental data for 5-Hydroxy-2-methyl-4-nitrobenzoic acid (CAS: 199929-14-1) is limited. This document provides foundational information based on its chemical structure and includes data for structurally related isomers to offer context. General experimental protocols for determining key physicochemical properties are also detailed.

Introduction

5-Hydroxy-2-methyl-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl, a methyl, and a nitro group, suggests a complex interplay of electronic and steric effects that govern its chemical behavior and potential biological activity. The carboxylic acid and phenolic hydroxyl groups provide acidic protons, while the nitro group acts as a strong electron-withdrawing group, influencing the molecule's acidity, reactivity, and intermolecular interactions.[1][2] The methyl group, being electron-donating, further modulates the electronic environment of the aromatic ring.[1]

While this specific isomer is not extensively documented, the broader class of substituted hydroxy- and nitrobenzoic acids is significant in medicinal chemistry and materials science, often serving as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][3][4]

Physicochemical Properties

Table 1: Core Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid

| Property | Value | Source |

| CAS Number | 199929-14-1 | [5][6] |

| Molecular Formula | C₈H₇NO₅ | [5][6] |

| Molecular Weight | 197.15 g/mol | [5][6] |

| Melting Point | Data Not Available | |

| Boiling Point | Data Not Available | |

| Aqueous Solubility | Data Not Available | |

| pKa | Data Not Available | |

| LogP | Data Not Available |

Table 2: Physicochemical Data of Related Nitrobenzoic Acid Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-Methyl-4-nitrobenzoic acid | 1975-51-5 | 150-154 | 153 (at 1 mmHg) |

| 3-Methyl-4-nitrobenzoic acid | 50630-61-0 | 216-218 (421-424 °F) | Data Not Available |

| 5-Hydroxy-2-nitrobenzoic acid | 610-37-7 | 170-171 | 455 (Predicted) |

Note: The data in Table 2 is for comparative purposes only and does not represent the properties of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

General Experimental Protocols

While specific experimental details for the target compound are unavailable, the following sections describe standard methodologies used to determine key physicochemical properties for crystalline organic acids.

3.1. Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of purity. It is typically determined using one of two primary methods:

-

Capillary Method: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi or Stuart apparatus) alongside a calibrated thermometer or digital sensor. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A small, weighed amount of the sample is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min). The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to the phase transition from solid to liquid.

3.2. Determination of Acid Dissociation Constant (pKa)

The pKa values for the carboxylic acid and phenolic hydroxyl groups can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. A pH meter is used to record the pH after each addition of the titrant. The pKa is determined from the half-equivalence point on the resulting titration curve. For a molecule with two acidic protons, two inflection points and two half-equivalence points would be expected.

-

UV-Vis Spectrophotometry: This method is viable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. A series of buffer solutions with known pH values are prepared. A constant concentration of the compound is added to each buffer. The absorbance spectrum is recorded for each solution. By analyzing the changes in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.

3.3. Determination of Aqueous Solubility

The equilibrium solubility can be measured using the shake-flask method.

-

Shake-Flask Method: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

Visualizations

As no specific biological signaling pathways involving 5-Hydroxy-2-methyl-4-nitrobenzoic acid are documented, a generalized experimental workflow for characterizing the physicochemical properties of a novel chemical entity is presented below.

Caption: A generalized workflow for determining the key physicochemical properties of a synthesized organic compound.

Conclusion

5-Hydroxy-2-methyl-4-nitrobenzoic acid represents a molecule of interest within the class of substituted nitrobenzoic acids. However, a notable gap exists in the scientific literature regarding its specific, experimentally determined physicochemical properties. The methodologies outlined in this guide provide a standard framework for researchers to undertake such characterization. The acquisition of empirical data for this compound would be invaluable for its potential application in drug discovery, chemical synthesis, and materials science, enabling a more complete understanding of its behavior and facilitating its use as a chemical intermediate.

References

- 1. 5-Hydroxy-2-methyl-4-nitrobenzoic acid | 199929-14-1 | Benchchem [benchchem.com]

- 2. Methyl 4-hydroxy-2-nitrobenzoate | 178758-50-4 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-Methyl-4-nitrobenzoic acid | 1975-51-5 [chemicalbook.com]

- 5. 5-hydroxy-2-methyl-4-nitrobenzoic acid - C8H7NO5 | CSCS00000143311 [chem-space.com]

- 6. 5-Hydroxy-2-methyl-4-nitro-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]

An In-depth Technical Guide to 5-Hydroxy-2-methyl-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, including its chemical identity, physical properties, and potential synthetic approaches. Due to the limited availability of published research on this specific compound, this guide also draws upon data from closely related analogs to provide a broader context for its potential applications and characteristics.

Chemical Identification and Properties

5-Hydroxy-2-methyl-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of hydroxyl, methyl, and nitro functional groups on the benzoic acid backbone suggests its potential as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and dyes.[1]

Table 1: Chemical Identifiers for 5-Hydroxy-2-methyl-4-nitrobenzoic acid

| Identifier | Value |

| CAS Number | 199929-14-1[2] |

| Molecular Formula | C8H7NO5[2] |

| IUPAC Name | 5-hydroxy-2-methyl-4-nitrobenzoic acid[3] |

| SMILES | CC1=CC(=C(O)C=C1C(O)=O)--INVALID-LINK--=O[3] |

| InChI Key | GTPHIVGERSJEOD-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic acid

| Property | Value |

| Molecular Weight | 197.15 g/mol [2] |

| Purity | Typically available at ≥95%[2] |

| Storage Temperature | 0°C[2] |

Synthesis and Experimental Protocols

While specific synthesis protocols for 5-Hydroxy-2-methyl-4-nitrobenzoic acid are not extensively documented, a plausible synthetic route can be inferred from general organic chemistry principles and established methods for the nitration of substituted phenols.

A potential synthetic pathway could involve the nitration of 5-hydroxy-2-methylbenzoic acid. The regioselectivity of the nitration would be crucial in obtaining the desired 4-nitro isomer.

Plausible synthetic pathway for 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

General Experimental Protocol for Nitration of a Phenolic Compound:

This protocol is a generalized procedure adapted from methods for nitrating phenols and may require optimization for this specific substrate.[4]

-

Dissolution: Dissolve the starting material, 5-hydroxy-2-methylbenzoic acid, in a suitable solvent such as glacial acetic acid or tetrahydrofuran.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder reagent like copper(II) nitrate trihydrate, while maintaining the low temperature.[4]

-

Reaction: Stir the mixture at a controlled temperature for a specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]

Characterization and Analysis

The structural confirmation of the synthesized 5-Hydroxy-2-methyl-4-nitrobenzoic acid would typically involve a combination of spectroscopic techniques.

General workflow for the analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and nitro (-NO₂) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.

Potential Applications and Research Directions

While specific research on 5-Hydroxy-2-methyl-4-nitrobenzoic acid is limited, the broader class of polysubstituted nitrobenzoic acids is of significant interest.[1] These compounds are often used as:

-

Intermediates in Organic Synthesis: They serve as versatile building blocks for constructing more complex molecules, including pharmaceuticals and dyes.[1]

-

Precursors for Biologically Active Molecules: A related isomer, 5-Hydroxy-4-methyl-2-nitrobenzoic acid, is noted for its use in synthesizing compounds with potential antimicrobial and antifungal properties.[1]

The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups on the aromatic ring modulates the reactivity and acidity of the carboxylic acid.[1] This makes the study of such compounds valuable for understanding reaction mechanisms and substituent effects in organic chemistry.[1] Further research into 5-Hydroxy-2-methyl-4-nitrobenzoic acid could uncover novel applications in materials science and medicinal chemistry.

References

- 1. 5-Hydroxy-2-methyl-4-nitrobenzoic acid | 199929-14-1 | Benchchem [benchchem.com]

- 2. 5-Hydroxy-2-methyl-4-nitro-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]

- 3. 5-hydroxy-2-methyl-4-nitrobenzoic acid - C8H7NO5 | CSCS00000143311 [chem-space.com]

- 4. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Hydroxy-2-methyl-4-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds.

Molecular Structure and Properties

-

IUPAC Name: 5-Hydroxy-2-methyl-4-nitrobenzoic acid

-

Molecular Formula: C₈H₇NO₅[1]

-

Molecular Weight: 197.15 g/mol [1]

The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a nitro group on the benzene ring gives this molecule distinct spectroscopic features. These functional groups influence the electronic environment and vibrational modes of the molecule, which are key to its characterization by NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Hydroxy-2-methyl-4-nitrobenzoic acid, both ¹H and ¹³C NMR are crucial for structural confirmation.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, carboxylic acid) groups.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The chemical shift is concentration-dependent and the proton may be exchangeable with D₂O.[2] |

| Aromatic CH (H-3) | ~7.5 - 8.0 | Singlet | Positioned between the methyl and nitro groups. |

| Aromatic CH (H-6) | ~7.0 - 7.5 | Singlet | Positioned between the hydroxyl and carboxylic acid groups. |

| Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | Chemical shift can vary with solvent and concentration; may be exchangeable with D₂O. |

| Methyl (-CH₃) | ~2.5 | Singlet | Shielded by its position on the aromatic ring. |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Aromatic and α,β-unsaturated acids typically have carboxyl carbons near the upfield end of their range (~165 δ).[2]

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic CH | 115 - 130 |

| Methyl (-C H₃) | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is expected to be complex, with characteristic absorptions for the hydroxyl, carbonyl, and nitro groups. Carboxylic acids typically show a very broad O-H stretch due to hydrogen bonding.[3][4][5]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| O-H (Phenolic) | Stretching | 3200 - 3600 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| N-O (Nitro group) | Asymmetric Stretching | 1500 - 1550 | Strong |

| N-O (Nitro group) | Symmetric Stretching | 1335 - 1375 | Strong |

| C-O (Carboxylic Acid/Phenol) | Stretching | 1210 - 1320 | Strong |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | 900 - 960 | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data

For 5-Hydroxy-2-methyl-4-nitrobenzoic acid (MW = 197.15), the molecular ion peak (M⁺) would be expected at m/z 197 in an electron ionization (EI) mass spectrum. Common fragmentation patterns for benzoic acids involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

| m/z | Proposed Fragment | Fragmentation Pathway |

| 197 | [M]⁺ | Molecular Ion |

| 179 | [M - H₂O]⁺ | Loss of water from the hydroxyl and carboxylic acid groups |

| 152 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 151 | [M - NO₂]⁺ | Loss of the nitro group |

| 124 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Hydroxy-2-methyl-4-nitrobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the compound and allows for the observation of exchangeable protons.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

EI-MS: Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the high-vacuum source where it is bombarded with electrons to induce ionization and fragmentation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

Caption: Workflow for the spectroscopic analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

References

- 1. 5-Hydroxy-2-methyl-4-nitro-benzoic acid-Information-Chemcia Scientific, LLC. [chemcia.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, with a particular focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established scientific principles to provide a robust predictive assessment. Furthermore, detailed experimental protocols are provided to enable researchers to empirically determine these crucial parameters. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this and related nitroaromatic compounds.

Introduction

5-Hydroxy-2-methyl-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a nitro group on the benzene ring imparts a unique combination of electronic and steric properties. These functional groups are known to influence the molecule's acidity, reactivity, solubility, and stability, making it a potentially valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] For instance, substituted nitrobenzoic acids are utilized in the synthesis of enzyme inhibitors, and various hydroxybenzoic acids are known for their antimicrobial and antifungal properties.[1] Understanding the solubility and stability of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is therefore critical for its handling, formulation, and application in drug discovery and development.

Physicochemical Properties

While specific experimental data for 5-Hydroxy-2-methyl-4-nitrobenzoic acid is scarce, its basic properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | Chemspace |

| Molecular Weight | 197.15 g/mol | Chemspace |

| IUPAC Name | 5-hydroxy-2-methyl-4-nitrobenzoic acid | Chemspace |

| CAS Number | 199929-14-1 | Benchchem |

| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)O)--INVALID-LINK--[O-] | Chemspace |

Solubility Profile

The solubility of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is dictated by the interplay of its hydrophilic (hydroxyl and carboxylic acid) and hydrophobic (benzene ring and methyl group) moieties, as well as the electron-withdrawing nitro group.

Predicted Solubility

Based on its functional groups, a qualitative solubility profile can be predicted:

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly soluble | The polar hydroxyl and carboxylic acid groups can form hydrogen bonds with water. However, the aromatic ring and methyl group contribute to hydrophobicity, limiting aqueous solubility. The nitro group's polarity may slightly enhance solubility. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and carboxylic acid groups. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar molecules, particularly those with acidic protons. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Soluble | The carboxylic acid group will be deprotonated to form a highly soluble carboxylate salt. |

| Aqueous Acid (e.g., 5% HCl) | Insoluble | The molecule is expected to be protonated and exist in its less soluble free acid form. |

Experimental Protocol for Solubility Determination

A standard method for determining the qualitative and semi-quantitative solubility of a solid compound is as follows:

Materials:

-

5-Hydroxy-2-methyl-4-nitrobenzoic acid

-

Selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, hexane, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Weigh approximately 5 mg of 5-Hydroxy-2-methyl-4-nitrobenzoic acid and place it into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at a concentration of at least 5 mg/mL.

-

If the solid does not dissolve, the compound is considered sparingly soluble or insoluble at that concentration.

-

For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Diagram of the Solubility Testing Workflow

Caption: A flowchart illustrating the key steps in determining the qualitative solubility of a compound.

Stability Profile

The stability of 5-Hydroxy-2-methyl-4-nitrobenzoic acid can be influenced by temperature, light, and pH. The nitroaromatic nature of the compound suggests potential for degradation under certain conditions.

Predicted Stability

| Condition | Predicted Stability | Rationale |

| Thermal | Likely stable at room temperature, but may degrade at elevated temperatures. | Aromatic nitro compounds can be susceptible to thermal decomposition. Supplier recommendations for storage at 0°C suggest limited long-term stability at ambient temperatures. |

| Photochemical | Potentially susceptible to photodegradation. | The nitro group can absorb UV light, which may lead to the formation of reactive species and subsequent degradation of the molecule. |

| pH | Stable in acidic to neutral conditions. Potential for degradation in strongly basic conditions, especially at elevated temperatures. | The phenolic hydroxyl group can be deprotonated in basic solutions, which may increase the electron density of the aromatic ring and make it more susceptible to oxidative degradation. |

Potential Degradation Pathways

While specific degradation pathways for 5-Hydroxy-2-methyl-4-nitrobenzoic acid have not been documented, nitroaromatic compounds can undergo several types of degradation reactions, including:

-

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroaromatic compounds in biological systems.

-

Oxidative degradation: The aromatic ring can be opened through oxidative processes, particularly under harsh conditions (e.g., strong oxidizing agents, high temperature, UV light).

-

Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide.

Diagram of Potential Degradation Routes for a Nitroaromatic Compound

Caption: Generalized degradation pathways for a nitroaromatic carboxylic acid.

Experimental Protocol for Stability Testing

A comprehensive stability study should assess the impact of temperature, humidity, light, and pH.

Materials:

-

5-Hydroxy-2-methyl-4-nitrobenzoic acid

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Forced-air stability ovens

-

Photostability chamber

-

pH meter

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

High-purity solvents for HPLC mobile phase

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., xenon lamp) in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

-

Long-Term Stability Study:

-

Store the compound in its intended packaging under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., up to 24 months).

-

Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor for any changes in purity, appearance, and other relevant physical and chemical properties.

-

Diagram of the Stability Testing Workflow

References

A Theoretical and Computational Investigation of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. While specific experimental and computational data for this molecule is not extensively available in public literature, this document outlines the established methodologies and presents representative data based on studies of structurally similar substituted nitrobenzoic acids. This guide serves as a framework for researchers and scientists to design and interpret computational and experimental studies on this and related molecules, particularly in the context of drug design and materials science. The guide covers molecular modeling, spectroscopic analysis, and electronic property calculations, offering detailed protocols and data presentation formats.

Introduction

5-Hydroxy-2-methyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid. The presence of hydroxyl, methyl, and nitro groups on the benzoic acid scaffold suggests a rich chemical profile with potential applications in medicinal chemistry and materials science. The interplay of these functional groups—the electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro group—governs the molecule's electronic structure, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for predicting its biological activity and material characteristics.

Computational chemistry provides a powerful toolkit for investigating the properties of such molecules. Methods like Density Functional Theory (DFT) can elucidate optimized molecular geometry, vibrational frequencies corresponding to spectroscopic data (FTIR and Raman), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This guide details the application of these computational methods to 5-Hydroxy-2-methyl-4-nitrobenzoic acid and outlines the experimental protocols for synthesizing and characterizing the compound.

Molecular Structure and Computational Workflow

The initial step in the computational study of 5-Hydroxy-2-methyl-4-nitrobenzoic acid involves determining its most stable three-dimensional conformation. This is typically achieved through geometry optimization using quantum chemical methods.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for predicting the electronic structure of molecules. For a molecule like 5-Hydroxy-2-methyl-4-nitrobenzoic acid, a typical DFT study would involve:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides a good balance of accuracy and computational cost.

-

Basis Set: 6-311++G(d,p) is a common choice for organic molecules, providing a flexible description of the electron distribution.

Experimental Protocol (Computational):

-

Input Structure Generation: The 2D structure of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is drawn using a chemical structure editor and converted to a 3D format.

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. The calculation is run until the forces on the atoms and the change in energy between steps fall below a defined threshold.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results also provide predicted infrared (IR) and Raman vibrational frequencies.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, including the energies of the HOMO and LUMO, and the molecular electrostatic potential (MEP).

Predicted Physicochemical and Electronic Properties

The following tables summarize the kind of quantitative data that would be generated from the computational workflow described above. Note: The values presented here are hypothetical and representative of what would be expected for a molecule of this class, based on published data for similar compounds.

Table 1: Optimized Geometrical Parameters (Representative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | 1.49 Å |

| C-OH | 1.36 Å | |

| C-NO2 | 1.48 Å | |

| C-CH3 | 1.51 Å | |

| Bond Angle | O=C-OH | 122.5° |

| C-C-NO2 | 119.8° | |

| Dihedral Angle | C-C-C-O (carboxyl) | 179.5° |

Table 2: Predicted Vibrational Frequencies (Representative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |

| O-H stretch (hydroxyl) | 3550 | 3545 | Stretching of the hydroxyl group |

| C=O stretch (carboxyl) | 1720 | 1715 | Stretching of the carbonyl in the carboxylic acid |

| NO₂ asymmetric stretch | 1550 | 1545 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretch | 1350 | 1348 | Symmetric stretching of the nitro group |

| C-O stretch (hydroxyl) | 1250 | 1245 | Stretching of the C-O bond of the hydroxyl group |

Table 3: Predicted Electronic Properties (Representative Data)

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.5 D |

Synthesis and Spectroscopic Characterization

While this guide focuses on theoretical and computational aspects, the validation of computational results relies on experimental data.

Experimental Protocol (Synthesis - General Approach):

A plausible synthesis route for 5-Hydroxy-2-methyl-4-nitrobenzoic acid could involve the nitration of 5-hydroxy-2-methylbenzoic acid.

-

Starting Material: 5-hydroxy-2-methylbenzoic acid.

-

Nitration: The starting material is dissolved in a suitable solvent (e.g., concentrated sulfuric acid). A nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

-

Workup: The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Experimental Protocol (Spectroscopic Characterization):

-

FTIR Spectroscopy: The solid sample is mixed with KBr and pressed into a pellet. The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the characteristic vibrational bands are compared with the computationally predicted frequencies.

-

FT-Raman Spectroscopy: The solid sample is placed in a sample holder, and the Raman spectrum is excited using a laser source. The scattered light is collected and analyzed.

-

NMR Spectroscopy (¹H and ¹³C): The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the NMR spectra are recorded. The chemical shifts provide information about the electronic environment of the protons and carbon atoms, which can also be correlated with computational predictions.

Potential Applications in Drug Development

The structural motifs present in 5-Hydroxy-2-methyl-4-nitrobenzoic acid are found in various biologically active molecules. Computational studies can play a crucial role in the early stages of drug discovery.

Molecular Docking Protocol:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is optimized as described in Section 3.1.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The results are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. By employing the detailed methodologies for DFT calculations, spectroscopic analysis, and molecular docking, researchers can gain significant insights into the molecular properties and potential applications of this compound. The provided representative data and experimental protocols serve as a valuable resource for initiating and guiding future research in this area, particularly for scientists and professionals in the fields of chemistry, materials science, and drug development. The integration of computational and experimental techniques is paramount for the efficient and effective exploration of novel chemical entities.

The Emerging Potential of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methyl-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs—a hydroxylated and nitrated benzoic acid core—are present in a wide array of biologically active compounds. This technical guide consolidates the available information on the synthesis, physicochemical properties, and inferred biological activities of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, drawing on data from structurally related analogs. The purpose of this document is to provide a foundational resource for researchers exploring the potential of this compound in the design and development of novel therapeutic agents. The information presented herein suggests promising avenues for investigation in oncology, infectious diseases, and inflammatory conditions.

Introduction

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery. 5-Hydroxy-2-methyl-4-nitrobenzoic acid (C₈H₇NO₅, Molar Mass: 197.15 g/mol ) presents a unique combination of reactive groups that can be exploited for the synthesis of diverse molecular libraries.[1] The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a nitro group on the benzene ring allows for a multitude of chemical modifications.[2] The electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid, while the electron-donating methyl and hydroxyl groups influence the molecule's reactivity and potential for intermolecular interactions.[2]

This guide will explore the potential applications of 5-Hydroxy-2-methyl-4-nitrobenzoic acid by examining the known biological activities and mechanisms of action of its structural relatives. The primary focus will be on its potential as an intermediate in the synthesis of novel therapeutics and as a scaffold for the development of new chemical entities with antimicrobial and anticancer properties.

Physicochemical Properties and Synthesis

The unique substitution pattern of 5-Hydroxy-2-methyl-4-nitrobenzoic acid governs its chemical behavior and synthetic accessibility.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.15 g/mol | [1] |

| IUPAC Name | 5-hydroxy-2-methyl-4-nitrobenzoic acid | [1] |

| CAS Number | 199929-14-1 |

Synthetic Pathways

While a specific, optimized synthesis for 5-Hydroxy-2-methyl-4-nitrobenzoic acid is not extensively published, several general strategies for the synthesis of substituted nitrobenzoic acids can be adapted. Retrosynthetic analysis suggests a few plausible routes.[3]

Caption: Generalized workflow for the synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

Potential Applications in Medicinal Chemistry

The therapeutic potential of 5-Hydroxy-2-methyl-4-nitrobenzoic acid can be inferred from the biological activities of structurally similar compounds.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[4][5] The presence of both hydroxyl and nitro groups on the aromatic ring can contribute to this activity.

The antimicrobial effect of benzoic acid derivatives is often attributed to their ability to disrupt the integrity of the cell membrane and acidify the cytoplasm of microorganisms.[4][5] Furthermore, the nitro group can act as a pharmacophore.[6] In the low-oxygen environment of many bacteria, the nitro group can be enzymatically reduced to form a highly reactive nitro radical anion, which can induce DNA damage and lead to cell death.[6]

Caption: Postulated mechanism of antimicrobial action.

The following table summarizes the minimum inhibitory concentrations (MICs) of various hydroxybenzoic acid derivatives against Escherichia coli, providing a basis for estimating the potential efficacy of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

| Compound | MIC against E. coli (mg/mL) | Reference |

| Benzoic Acid | 1 | [5] |

| 2-Hydroxybenzoic Acid | 1 | [5] |

| 3,4-Dihydroxybenzoic Acid | 1 | [5] |

| 4-Hydroxybenzoic Acid | >1 | [5] |

| 3,4,5-Trihydroxybenzoic Acid | 1.5 - 4.0 | [5] |

Anticancer Potential

Several lines of evidence suggest that derivatives of 5-Hydroxy-2-methyl-4-nitrobenzoic acid could be valuable in oncology.

A closely related analog, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, serves as a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7] This highlights the utility of this class of compounds as building blocks for targeted cancer drugs.

Substituted benzoic acids have been identified as inhibitors of protein phosphatases, such as Slingshot (SSH).[8] SSH phosphatases play a role in cancer cell migration by dephosphorylating and activating cofilin, a key regulator of actin cytoskeleton dynamics.[8] Inhibition of SSH can thus impede cancer cell motility and invasion.

Caption: Potential inhibition of the SSH-cofilin signaling pathway.

The following table presents the inhibition constant (Ki) for a rhodanine-scaffold-based para-substituted benzoic acid derivative against Slingshot phosphatase.

| Compound | Target | Ki (µM) | Reference |

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot (SSH) | ~4 | [8] |

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activity. The hydroxyl group on the aromatic ring of 5-Hydroxy-2-methyl-4-nitrobenzoic acid can donate a hydrogen atom to neutralize free radicals. A related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, has been shown to be an effective scavenger of hydroxyl radicals and other reactive oxygen species.[7][9] This suggests a potential application in conditions associated with oxidative stress.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of substituted nitrobenzoic acids, which can be adapted for the preparation of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

General Procedure for Nitration of a Phenolic Precursor

This protocol is based on the nitration of substituted phenols.[10]

-

Reaction Setup: A suspension of the phenolic precursor (e.g., 3-hydroxy-4-methylbenzoic acid) (1.0 eq) and a nitrating agent such as copper(II) nitrate trihydrate (1.5 eq) in a suitable solvent like tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Conditions: The mixture is stirred magnetically and heated to reflux (approximately 60-70 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent such as ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired nitrated benzoic acid.

General Procedure for Hydroxylation of a Chloro-Nitroaromatic Precursor

This protocol is based on the nucleophilic aromatic substitution of a chlorine atom with a hydroxyl group.[2][10]

-

Reaction Setup: The chloro-nitroaromatic precursor (e.g., 5-chloro-2-methyl-4-nitrobenzoic acid) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or an aqueous solution of a strong base (e.g., 15% aqueous sodium hydroxide).

-

Reaction Conditions: The reaction mixture is heated and stirred for an extended period (e.g., 2-72 hours), depending on the reactivity of the substrate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.

-

Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the hydroxylated product. Further purification can be achieved by recrystallization or column chromatography.

Conclusion and Future Directions

5-Hydroxy-2-methyl-4-nitrobenzoic acid is a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the known biological activities of its structural analogs, this compound holds potential as a scaffold for the development of novel antimicrobial and anticancer agents. Its utility as a synthetic intermediate for more complex drug molecules is also significant.

Future research should focus on the development of an optimized and scalable synthesis for 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Subsequently, the compound should be systematically evaluated for its biological activities, including its antimicrobial spectrum, cytotoxicity against various cancer cell lines, and its potential to inhibit key enzymes in pro-oncogenic pathways. Mechanistic studies will be crucial to elucidate its mode of action and to guide the rational design of more potent and selective derivatives. The creation of a library of compounds derived from 5-Hydroxy-2-methyl-4-nitrobenzoic acid could lead to the discovery of new therapeutic leads with significant clinical potential.

References

- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. 5-Hydroxy-2-methyl-4-nitrobenzoic acid | 199929-14-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 [chemicalbook.com]

- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 | GBA83920 [biosynth.com]

- 10. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

biological activity screening of 5-Hydroxy-2-methyl-4-nitrobenzoic acid

An In-depth Technical Guide to the Biological Activity Screening of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Hydroxy-2-methyl-4-nitrobenzoic acid is an aromatic carboxylic acid whose biological activities are not extensively documented in publicly available literature. However, the presence of hydroxyl, methyl, and nitro functional groups on a benzoic acid scaffold suggests potential for a range of biological effects. This guide provides a comprehensive framework for the biological activity screening of this compound, drawing upon established methodologies for structurally related molecules. The focus is on antimicrobial and antioxidant activities, which are commonly associated with phenolic and nitroaromatic compounds.

Predicted Biological Activities and Rationale

While specific studies on 5-Hydroxy-2-methyl-4-nitrobenzoic acid are limited, the analysis of its structural analogues allows for the prediction of its potential biological activities. Aromatic carboxylic acids possessing hydroxyl, methyl, and nitro groups are of significant academic interest due to the interplay of their electronic and steric effects[1]. The broader class of polysubstituted nitrobenzoic acids is a subject of ongoing investigation for various biological activities[1].

Antimicrobial and Antifungal Activity

Derivatives of 4-hydroxybenzoic acid, known as parabens, are widely recognized for their antimicrobial properties[2][3]. The antimicrobial effect of these compounds is often attributed to the presence of the hydroxyl group[2]. Similarly, various nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial activity[4][5]. For instance, certain Schiff bases derived from 4-nitrobenzamide have shown potent activity against various bacterial strains[4]. The activity of these related compounds suggests that 5-Hydroxy-2-methyl-4-nitrobenzoic acid could exhibit growth inhibitory effects against a range of microorganisms. It is plausible that it may be more effective against Gram-positive bacteria, as has been observed with some 4-hydroxycoumarin derivatives[6].

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals[7]. A structurally similar compound, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, has been noted for its ability to scavenge hydroxyl radicals and reactive oxygen species, leading to its use as an antioxidant in food and cosmetics[8]. The presence of a hydroxyl group on the aromatic ring of 5-Hydroxy-2-methyl-4-nitrobenzoic acid suggests it may also possess antioxidant capabilities.

Proposed Experimental Screening Protocols

The following sections detail the experimental methodologies that can be employed to investigate the potential antimicrobial and antioxidant activities of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

Antimicrobial Susceptibility Testing

A standard approach to determine the antimicrobial potential of a compound is to use diffusion and dilution methods.

2.1.1. Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

-

Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, including:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 6538P), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 8739), Pseudomonas aeruginosa (e.g., ATCC 9027)

-

Yeast: Candida albicans (e.g., ATCC 10231)

-

-

Culture Preparation: Bacterial strains are cultured in Müller-Hinton broth, while C. albicans is grown in Sabouraud dextrose broth. The cultures are incubated at 37°C and 30°C, respectively, to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Assay Procedure:

-

Müller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for yeast) plates are uniformly inoculated with the standardized microbial suspension.

-

Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of 5-Hydroxy-2-methyl-4-nitrobenzoic acid dissolved in a suitable solvent (e.g., DMSO).

-

The impregnated disks are placed on the surface of the agar.

-

A disk with the solvent alone serves as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as positive controls.

-

The plates are incubated for 18-24 hours at the appropriate temperature.

-

The diameter of the zone of inhibition around each disk is measured in millimeters.

-

2.1.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.

-

Procedure:

-

A serial two-fold dilution of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Each well is inoculated with a standardized microbial suspension.

-

Positive (microbes and broth) and negative (broth only) controls are included.

-

The plates are incubated under the same conditions as the disk diffusion assay.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Antioxidant Activity Assays

Several methods can be used to evaluate the antioxidant potential of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method to assess free radical scavenging activity.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Procedure:

-

A solution of 5-Hydroxy-2-methyl-4-nitrobenzoic acid at various concentrations is prepared in methanol.

-

A freshly prepared solution of DPPH in methanol is added to the compound solutions.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Data Presentation

The quantitative data obtained from the screening assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Antimicrobial Activity of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid (Hypothetical Data)

| Microbial Strain | Disk Diffusion (Zone of Inhibition in mm) | MIC (µg/mL) |

| S. aureus | 18 | 62.5 |

| B. subtilis | 20 | 31.25 |

| E. coli | 8 | >500 |

| P. aeruginosa | 7 | >500 |

| C. albicans | 10 | 250 |

Table 2: Antioxidant Activity of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid (Hypothetical Data)

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 150 |

Visualizations

Diagrams illustrating the experimental workflows and potential signaling pathways can aid in understanding the screening process and the compound's mechanism of action.

Caption: Workflow for antimicrobial activity screening.

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion

While direct experimental evidence for the biological activity of 5-Hydroxy-2-methyl-4-nitrobenzoic acid is currently lacking, its chemical structure strongly suggests potential as an antimicrobial and antioxidant agent. The experimental protocols and frameworks detailed in this guide provide a robust starting point for a comprehensive screening of this compound. The successful elucidation of its biological activities could pave the way for its development as a novel therapeutic agent or a valuable chemical probe.

References

- 1. 5-Hydroxy-2-methyl-4-nitrobenzoic acid | 199929-14-1 | Benchchem [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpbs.com [ijpbs.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 [chemicalbook.com]

literature review of substituted nitrobenzoic acids

An In-depth Technical Guide to Substituted Nitrobenzoic Acids

Introduction

Substituted nitrobenzoic acids are a class of organic compounds characterized by a benzene ring functionalized with both a carboxylic acid group (-COOH) and a nitro group (-NO2).[1] These electron-withdrawing groups significantly influence the chemical properties of the molecule, making them distinct from their parent compound, benzoic acid. The position of the nitro group relative to the carboxylic acid (ortho, meta, or para) gives rise to three primary isomers, each with unique physical properties and reactivity.[2] They are approximately ten times more acidic than benzoic acid due to the stabilizing effect of the nitro group on the conjugate base.[1][2] These compounds serve as crucial intermediates and precursors in a wide range of applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3][4] This guide provides a comprehensive review of the synthesis, properties, biological activities, and experimental protocols related to substituted nitrobenzoic acids for researchers and professionals in drug development.

Synthesis of Substituted Nitrobenzoic Acids

The preparation of nitrobenzoic acids can be achieved through several synthetic routes, most commonly involving the nitration of benzoic acid or the oxidation of a corresponding nitrotoluene. The choice of method often depends on the desired isomer.

-

Nitration of Benzoic Acid: Direct nitration of benzoic acid using a mixture of nitric acid and sulfuric acid predominantly yields 3-nitrobenzoic acid (m-nitrobenzoic acid).[5][6] The carboxylic acid group is a meta-director in electrophilic aromatic substitution reactions. This method also produces side products, primarily 2-nitrobenzoic acid (ortho) and a very small amount of 4-nitrobenzoic acid (para).[5]

-

Oxidation of Nitrotoluenes: This is a common and efficient method for producing specific isomers. 4-Nitrobenzoic acid and 2-nitrobenzoic acid are typically prepared by the oxidation of 4-nitrotoluene and 2-nitrotoluene, respectively.[7][8] Oxidizing agents such as sodium dichromate, nitric acid, or oxygen can be employed for this transformation.[7][8][9]

-

Alternative Methods: Other synthetic strategies include the nitration of methyl benzoate followed by hydrolysis, which can offer a higher yield of the meta isomer compared to direct nitration of benzoic acid.[5][6] Additionally, methods involving the oxidation of substituted acetophenones or the catalytic oxidation of nitro-substituted mono-alkylbenzenes have been developed.[10][11]

Logical Workflow for Synthesis of Nitrobenzoic Acid Isomers

Caption: General synthetic routes to nitrobenzoic acid isomers.

Physicochemical Properties

The physical and chemical properties of nitrobenzoic acid isomers vary significantly based on the substitution pattern. These properties are critical for their purification, handling, and application. The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2]

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |

|---|---|---|---|

| Molar Mass ( g/mol ) | 167.12[8] | 167.12[8] | 167.12[8] |

| Appearance | Off-white solid[5] | Off-white solid[5] | Pale yellow crystalline powder[7] |

| Melting Point (°C) | 148[8] | 139 - 141[5] | 237 - 240[7][8] |

| Density (g/cm³) | 1.575[8] | 1.494[5] | 1.61[8] |

| Solubility in Water | 0.75 g/100 mL (25 °C)[8] | 0.24 g/100 mL (15 °C)[5] | <0.1 g/100 mL (26 °C)[7] |

| Acidity (pKa in water) | 2.17 (Ka = 6.1 x 10⁻³)[8] | 3.47[5] | 3.41 - 3.44[7][12] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and purification of substituted nitrobenzoic acids.

Protocol 1: Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

This protocol is adapted from established procedures for electrophilic aromatic substitution.[13]

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice/water bath

-

Erlenmeyer flasks

-

Stirring apparatus

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ while cooling the flask in an ice/water/salt bath to 0°C or below.[13]

-

In a separate large Erlenmeyer flask, add concentrated H₂SO₄ and cool it to 0°C or less.[13]

-

Slowly add the benzoic acid to the cold H₂SO₄, ensuring the temperature does not exceed 5°C. The mixture will become paste-like.[13]

-

Add the cold nitrating mixture dropwise to the benzoic acid/sulfuric acid slurry with continuous stirring, maintaining the temperature below 5°C.[13]

-

After the addition is complete, continue stirring the mixture in the cold bath for an additional 10-15 minutes.[13]

-

Pour the reaction mixture over a slurry of crushed ice and water (approx. 100 g ice in 100 mL water) and stir vigorously to precipitate the product.[13]

-

Filter the crude 3-nitrobenzoic acid using suction filtration, wash thoroughly with cold water, and allow it to air dry.[13]

-

The product can be further purified by recrystallization from water.[6]

Protocol 2: Synthesis of 4-Nitrobenzoic Acid via Oxidation of p-Nitrotoluene

This protocol is based on the oxidation of the methyl group using a strong oxidizing agent.[9]

Materials:

-

p-Nitrotoluene

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium hydroxide solution (NaOH)

-

Mechanical stirrer

-

Round-bottomed flask

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, place sodium dichromate, water, and p-nitrotoluene.[9]

-

While stirring, slowly add concentrated sulfuric acid over approximately 30 minutes. The temperature will rise; maintain control to prevent the reaction from becoming too violent.[9]

-

Once the initial exothermic reaction subsides, heat the mixture to complete the oxidation.[9]

-

After cooling, add water to the reaction mixture and filter the crude product through a cloth filter. Wash the precipitate with water.[9]

-

To remove chromium salts, warm the crude product with dilute (5%) sulfuric acid, cool, and filter again.[9]

-

Dissolve the product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.[9]

-

Acidify the light-yellow filtrate with dilute sulfuric acid, with stirring, to precipitate the 4-nitrobenzoic acid.[9]

-

Filter the purified product with suction, wash thoroughly with water, and dry.[9]

Biological Activity and Applications in Drug Development

Substituted nitrobenzoic acids are versatile building blocks in the pharmaceutical industry. The nitro and carboxylic acid functionalities allow for a wide range of chemical modifications.

-

Pharmaceutical Precursors: They are key intermediates in the synthesis of numerous drugs.[2] For instance, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid (PABA), which is used to synthesize the anesthetic procaine and folic acid.[7] Similarly, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, used in the preparation of some dyes.[5]

-

Antimicrobial Activity: Aromatic nitro compounds have shown significant biological activities, including antibiotic and antifungal properties.[4] Specifically, 4-nitrobenzoic acid can inhibit the in-vitro growth of Mycobacterium tuberculosis (Mtb).[14] Alkyl esters of nitrobenzoic acids have been developed as prodrugs to treat tuberculosis. It is hypothesized that these esters permeate the mycobacterial cells and are hydrolyzed by intracellular esterases, releasing the active weak acid, which lowers the internal pH.[14][15]

-

Enzyme Inhibition: Certain derivatives have been investigated as potential enzyme inhibitors. For example, some substituted anthranilic acid derivatives, synthesized from nitrobenzoic acid precursors, have been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis.[16]

Workflow for Prodrug Activation of Nitrobenzoate Esters```dot

Caption: Key metabolic transformations of 4-nitrobenzoic acid.

Conclusion

Substituted nitrobenzoic acids are a cornerstone class of compounds in organic synthesis and medicinal chemistry. Their distinct physicochemical properties, governed by the isomeric position of the nitro group, dictate their synthesis and application. With well-established protocols for their preparation and a growing understanding of their biological activities, from antimicrobial effects to their role as precursors for complex pharmaceuticals, they remain an area of active research. This guide provides a foundational overview for scientists and researchers, summarizing the critical data and methodologies necessary for working with these versatile chemical entities.

References

- 1. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. chemcess.com [chemcess.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. US3030414A - Process of preparing meta- and para-nitrobenzoic acids - Google Patents [patents.google.com]

- 12. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-Hydroxy-2-methyl-4-nitrobenzoic acid: Discovery and History

A comprehensive review of the available scientific literature reveals a notable scarcity of specific research on the discovery, history, and detailed experimental protocols for 5-Hydroxy-2-methyl-4-nitrobenzoic acid. While this compound is commercially available and its basic chemical properties are cataloged, in-depth studies detailing its synthesis, biological activity, and historical development are not extensively documented in publicly accessible databases. This guide, therefore, aims to provide a comprehensive overview based on the available information for structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for 5-Hydroxy-2-methyl-4-nitrobenzoic acid is limited. The table below summarizes the fundamental properties derived from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | Chemspace |

| Molecular Weight | 197.14 g/mol | Chemspace |

| IUPAC Name | 5-hydroxy-2-methyl-4-nitrobenzoic acid | Chemspace |

| CAS Number | 199929-14-1 | Benchchem |

| SMILES | CC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])O | Chemspace |

| InChI | InChI=1S/C8H7NO5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | Chemspace |

Synthesis and Experimental Protocols

General Approach: Nitration of a Substituted Benzoic Acid

A plausible synthetic pathway could involve the nitration of 5-hydroxy-2-methylbenzoic acid. The regioselectivity of the nitration would be directed by the existing activating hydroxyl group and the weakly activating methyl group.

Caption: Plausible nitration pathway for the synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

General Approach: Oxidation of a Substituted Toluene

Alternatively, the synthesis could start from the oxidation of a corresponding nitrotoluene precursor, 2-methyl-5-hydroxy-4-nitrotoluene.

Caption: Potential oxidation pathway for the synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.

A Chinese patent (CN103408430A) describes a method for the synthesis of the related compound, 2-methyl-4-nitrobenzoic acid, from 4-nitro-o-xylene using dilute nitric acid as an oxidant in the presence of a free radical initiator and a phase transfer catalyst.[1] This suggests that selective oxidation of a methyl group on a nitrated toluene ring is a viable strategy.

Historical Context and Related Research

The academic and industrial interest in hydroxylated, methylated, and nitrated aromatic carboxylic acids stems from their utility as versatile intermediates in organic synthesis.[2] The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups modulates the reactivity and acidity of the benzoic acid core.[2]

While direct research on 5-Hydroxy-2-methyl-4-nitrobenzoic acid is sparse, studies on its isomers and related compounds are more common. For instance, 5-Hydroxy-4-methyl-2-nitrobenzoic acid is recognized as an intermediate in the synthesis of various organic compounds and has been explored for potential antimicrobial and antifungal activities.[2] Another related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, is utilized in the preparation of inhibitors for phosphodiesterase 10A (PDE10A).[3]

The broader class of nitrobenzoic acids has a more established history. For example, 4-Nitrobenzoic acid is a well-known precursor to the anesthetic procaine and to folic acid.[4] Its synthesis is typically achieved through the oxidation of 4-nitrotoluene.[4]

Potential Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. However, the presence of the nitroaromatic moiety suggests that it could potentially undergo metabolic reduction in biological systems, a process that can sometimes lead to the formation of reactive intermediates. The phenolic hydroxyl group could impart antioxidant properties. Further research would be necessary to elucidate any specific biological effects.

Conclusion

References

- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 5-Hydroxy-2-methyl-4-nitrobenzoic acid | 199929-14-1 | Benchchem [benchchem.com]

- 3. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 [chemicalbook.com]

- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Characterization of 5-Hydroxy-2-methyl-4-nitrobenzoic acid

These application notes provide detailed methodologies for the comprehensive characterization of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, a significant intermediate in the synthesis of various organic compounds.[1] The following protocols are intended for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 5-Hydroxy-2-methyl-4-nitrobenzoic acid and for quantitative analysis. A reverse-phase method is typically employed for this class of compounds.

-

Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.[2]

-

Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or a similar C18 column.[3]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

Start with 95% Solvent A and 5% Solvent B.

-

Linearly increase to 95% Solvent B over 20 minutes.

-

Hold at 95% Solvent B for 5 minutes.

-

Return to initial conditions over 1 minute and equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of 5-Hydroxy-2-methyl-4-nitrobenzoic acid in 10 mL of a 50:50 mixture of water and acetonitrile.

| Parameter | Expected Value |

| Retention Time | 10-15 minutes (dependent on the specific column and gradient) |

| Purity | >95% (for a purified sample) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and confirmation of 5-Hydroxy-2-methyl-4-nitrobenzoic acid, providing both chromatographic separation and mass-to-charge ratio information.

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2][4]